molecular formula C2H6NO6P2-3 B14543872 Ethoxy-(phosphonatoamino)phosphinate CAS No. 61909-24-8

Ethoxy-(phosphonatoamino)phosphinate

Cat. No.: B14543872
CAS No.: 61909-24-8
M. Wt: 202.02 g/mol
InChI Key: SKSOJWVVKPEOKP-UHFFFAOYSA-K
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Description

Ethoxy-(phosphonatoamino)phosphinate is a structurally complex organophosphorus compound characterized by the presence of both phosphinate (P=O with one alkyl/aryl group) and phosphonatoamino (P–N–PO₃) functional groups. Its molecular structure includes an ethoxy substituent, which contributes to its stability and reactivity profile. This compound is notably utilized as a component of non-hydrolyzable GTP analogs, such as GppNHp, which are critical in biochemical studies of GTPase signaling pathways . The synthesis of such compounds often involves selective phosphorylation and substitution reactions, as seen in methodologies employing oxalyl chloride and dichloromethane (DCM) for intermediate phosphonochloridate formation .

Properties

CAS No.

61909-24-8

Molecular Formula

C2H6NO6P2-3

Molecular Weight

202.02 g/mol

IUPAC Name

ethoxy-(phosphonatoamino)phosphinate

InChI

InChI=1S/C2H9NO6P2/c1-2-9-11(7,8)3-10(4,5)6/h2H2,1H3,(H4,3,4,5,6,7,8)/p-3

InChI Key

SKSOJWVVKPEOKP-UHFFFAOYSA-K

Canonical SMILES

CCOP(=O)(NP(=O)([O-])[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethoxy-(phosphonatoamino)phosphinate typically involves the reaction of ethoxyphosphonic dichloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Ethoxyphosphonic dichloride+AmineThis compound+By-products\text{Ethoxyphosphonic dichloride} + \text{Amine} \rightarrow \text{this compound} + \text{By-products} Ethoxyphosphonic dichloride+Amine→this compound+By-products

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Ethoxy-(phosphonatoamino)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.

Scientific Research Applications

Ethoxy-(phosphonatoamino)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a bioisostere in drug design.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethoxy-(phosphonatoamino)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphinate vs. Phosphonate Derivatives

Organophosphinates (e.g., Ethoxy-(phosphonatoamino)phosphinate) and phosphonates differ in oxidation states: phosphinates contain phosphorus in the +3 oxidation state, while phosphonates are in the +5 state. This distinction influences their chemical reactivity and applications. For example:

  • Phosphinates (e.g., DOPO): Exhibit higher thermal stability and are widely used as flame retardants due to their ability to scavenge free radicals .
  • Phosphonates (e.g., BP, BPPO): Often demonstrate superior hydrolytic stability and are employed in water treatment and catalysis .

This compound’s hybrid structure allows it to bridge properties of both classes, enabling unique applications in biochemistry.

Table 1: Key Structural and Functional Differences
Compound Type Oxidation State Functional Groups Example Applications Reference
This compound P(III) and P(V) Ethoxy, phosphonatoamino GTP signaling studies
Glufosinate P(III) Methylphosphinate, ammonium Herbicide
DOPO (phosphinate) P(III) Phosphinate Flame retardants
BP (phosphonate) P(V) Phosphonate Flame retardants, coatings

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